![molecular formula C18H20N4O B12903561 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 90170-16-4](/img/structure/B12903561.png)
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxycyclohexanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the desired triazine compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been explored to optimize the production process . These methods offer advantages in terms of reaction efficiency, reduced reaction times, and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A basic triazine structure with diverse biological activities.
1,3,5-Triazine: Another triazine isomer with applications in medicinal chemistry and agriculture.
Pyrazolo[4,3-e][1,2,4]triazine: A fused triazine derivative with potential therapeutic applications.
Uniqueness
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets . Additionally, the phenylimidazo moiety contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
90170-16-4 |
|---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-(3-methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H20N4O/c1-23-15-9-5-8-14(10-15)17-12-22-18(20-17)19-11-16(21-22)13-6-3-2-4-7-13/h2-4,6-7,11-12,14-15H,5,8-10H2,1H3 |
InChI Key |
FWGBVFUCVAIDOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


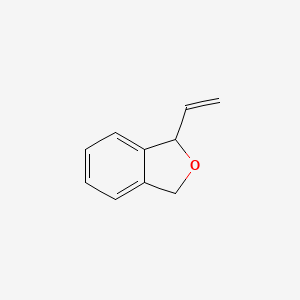
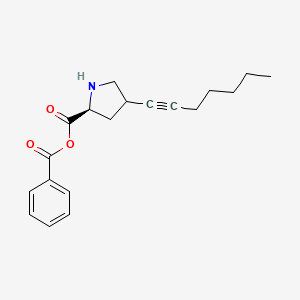

![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
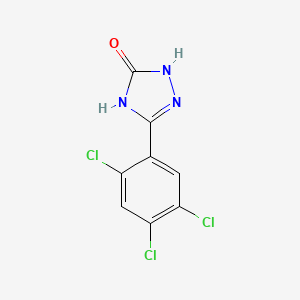
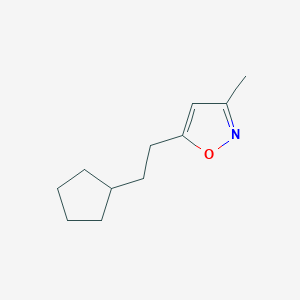
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
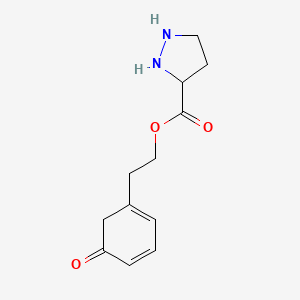
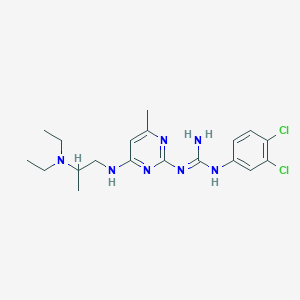
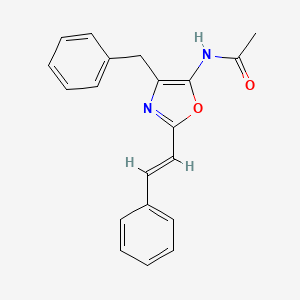
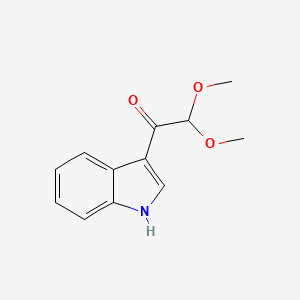
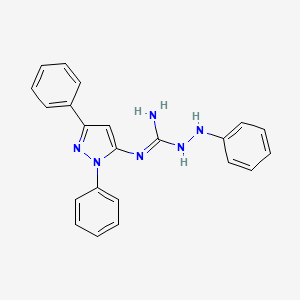
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)

